molecular formula C4H5ClF2O2 B1584493 Ethyl chlorodifluoroacetate CAS No. 383-62-0

Ethyl chlorodifluoroacetate

Cat. No.: B1584493
CAS No.: 383-62-0
M. Wt: 158.53 g/mol
InChI Key: GVCAWQUJCHZRCB-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming

The International Union of Pure and Applied Chemistry (IUPAC) name for ethyl chlorodifluoroacetate is ethyl 2-chloro-2,2-difluoroacetate . This nomenclature reflects the substitution pattern on the acetate backbone:

  • The parent chain is identified as acetic acid.
  • Two fluorine atoms and one chlorine atom are attached to the α-carbon (C2), with the ethyl ester group at the carboxylate position.
    Systematic numbering prioritizes the carboxylate carbon as C1, with substituents on C2 listed in alphabetical order (chloro precedes difluoro).

Molecular Formula and Weight Analysis

The molecular formula of this compound is C$$4$$H$$5$$ClF$$2$$O$$2$$ , with a molecular weight of 158.53 g/mol . The calculated mass aligns with the weighted sum of atomic constituents:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
Carbon 4 12.01 48.04
Hydrogen 5 1.01 5.05
Chlorine 1 35.45 35.45
Fluorine 2 19.00 38.00
Oxygen 2 16.00 32.00
Total 158.54

This composition distinguishes it from simpler fluoroacetate esters, such as methyl fluoroacetate (C$$3$$H$$5$$FO$$_2$$), by the addition of chlorine and a second fluorine atom.

Stereoelectronic Properties of the Chlorodifluoroacetate Group

The chlorodifluoroacetate moiety exhibits pronounced stereoelectronic effects due to the electronegativity and spatial arrangement of its substituents:

  • Inductive Effects :

    • The chlorine and fluorine atoms withdraw electron density via σ-bonds, polarizing the carbonyl group and enhancing its electrophilicity.
    • This polarization stabilizes transition states in nucleophilic acyl substitution reactions.
  • Conformational Preferences :

    • The gauche effect dominates, favoring staggered conformations where electronegative substituents adopt antiperiplanar orientations to minimize repulsion.
    • Hyperconjugation between the C–Cl σ* orbital and adjacent C–F bonds further stabilizes specific conformers.
  • Orbital Interactions :

    • The lone pairs on fluorine participate in negative hyperconjugation with the carbonyl π* orbital, reducing the electron density at the carbonyl carbon.
    • Chlorine’s larger atomic radius introduces steric and electronic perturbations distinct from purely fluorinated analogs.

Comparative Analysis with Fluoroacetate Esters

This compound differs structurally and electronically from related fluoroacetate esters. Key comparisons include:

Property This compound Methyl Fluoroacetate Ethyl Trifluoroacetate
Molecular Formula C$$4$$H$$5$$ClF$$2$$O$$2$$ C$$3$$H$$5$$FO$$_2$$ C$$4$$H$$5$$F$$3$$O$$2$$
Molecular Weight (g/mol) 158.53 108.07 158.08
Boiling Point (°C) 96–97.5 104.5 72–74
Density (g/mL) 1.27 1.15 1.29
Solubility in Water Moderate 117 g/L Low

Structural Insights :

  • The trifluoroacetate group (CF$$3$$) exhibits stronger electron-withdrawing effects than chlorodifluoroacetate (ClF$$2$$) due to three fluorines.
  • Methyl fluoroacetate (single fluorine) lacks the steric and electronic complexity introduced by chlorine, resulting in higher water solubility.

Reactivity Trends :

  • This compound’s reactivity in alkylation and cycloaddition reactions is modulated by the interplay of Cl and F substituents, as seen in iron-catalyzed difluoroalkylation.
  • In contrast, methyl fluoroacetate’s toxicity arises from metabolic conversion to fluorocitrate, a pathway less explored in chlorodifluoro analogs due to differing C–X bond stability.

Properties

IUPAC Name

ethyl 2-chloro-2,2-difluoroacetate
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InChI

InChI=1S/C4H5ClF2O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCAWQUJCHZRCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7059935
Record name Ethyl chlorodifluoroacetate
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Molecular Weight

158.53 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

383-62-0
Record name Ethyl 2-chloro-2,2-difluoroacetate
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Record name Acetic acid, 2-chloro-2,2-difluoro-, ethyl ester
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Record name Ethyl chlorodifluoroacetate
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Record name Acetic acid, 2-chloro-2,2-difluoro-, ethyl ester
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Record name Ethyl chlorodifluoroacetate
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Record name Ethyl chlorodifluoroacetate
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Preparation Methods

Direct Esterification of Chlorodifluoroacetic Acid with Ethanol

One of the primary and classical methods for preparing ethyl chlorodifluoroacetate is the direct esterification of chlorodifluoroacetic acid with ethanol. This reaction typically requires acidic catalysis and reflux conditions to drive complete ester formation.

  • Reaction:
    Chlorodifluoroacetic acid + Ethanol → this compound + Water

  • Reaction Conditions:

    • Acid catalyst (commonly sulfuric acid or mineral acids)
    • Reflux temperature of ethanol (around 78 °C)
    • Removal of water to shift equilibrium toward ester formation
  • Industrial Considerations:
    The molar ratio of ethanol to chlorodifluoroacetic acid is controlled to optimize yield, often in the range of 1:1 to 5:1. The reaction is monitored for purity and conversion by gas chromatography, with typical yields reported around 85% to 96.6% and purity exceeding 95%.

Reaction of Chlorodifluoroacetyl Chloride with Ethanol

Another well-documented method involves the reaction of chlorodifluoroacetyl chloride with ethanol under controlled conditions to produce this compound.

  • Reaction:
    Chlorodifluoroacetyl chloride + Ethanol → this compound + Hydrogen chloride

  • Reaction Conditions:

    • Controlled molar ratios of ethanol to chlorodifluoroacetyl chloride (typically 1.02:1 to 2.5:1)
    • Temperature control to avoid side reactions (often below 15 °C to improve safety and selectivity)
    • Use of pyridine or other bases to neutralize released HCl and drive reaction forward
  • Research Findings:
    Studies have shown that carrying out this reaction at lower temperatures (8–15 °C) improves safety by minimizing rapid and uncontrolled release of hydrogen fluoride gas, which can be hazardous. The reaction time ranges from 3 to 7 hours, with isolated product purity between 98% and 99% and yields around 85%.

  • Industrial Process:
    The process may involve passing chlorodifluoroacetyl fluoride through ethanol-containing reactors at controlled flow rates and temperatures, followed by distillation to separate the ester from by-products and unreacted materials.

Reformatskii Reaction Using Sodium Chlorodifluoroacetate

A more specialized synthetic approach uses the Reformatskii reaction, where sodium chlorodifluoroacetate reacts with aldehydes or ketones in the presence of organic solvents such as dimethylformamide (DMF).

  • Reaction:
    Sodium chlorodifluoroacetate + Aldehyde/Ketone → this compound derivatives (intermediates)

  • Typical Conditions:

    • Solvents: DMF, isopropanol, or 1,4-dioxane
    • Weak inorganic bases such as potassium carbonate or sodium carbonate
    • Reaction temperature: 85–110 °C
    • Molar ratios: compound to sodium chlorodifluoroacetate to base typically 1.0 : 1.5–2.5 : 1.0–2.0
  • Example Procedure:
    Methyl 3-bromo-4-hydroxybenzoate (as a substrate) is mixed with sodium chlorodifluoroacetate and potassium carbonate in anhydrous DMF, stirred, and heated to about 95 °C for 1.5 hours. After cooling and aqueous workup, the product is isolated by filtration and drying, yielding high purity ester derivatives (yield ~89.6%, purity >99% by HPLC).

  • Notes:
    While this method is more commonly used for preparing substituted chlorodifluoroacetate esters, it demonstrates the utility of sodium chlorodifluoroacetate as a reagent and the importance of solvent and base choice in optimizing reaction outcomes.

Green Chemistry Approach: Solvent-Free and Waste Minimization

Recent advances emphasize environmentally friendly methods for related compounds such as ethyl 2-chloroacetoacetate, which could be adapted for this compound synthesis.

  • Method Highlights:

    • Use of no reaction solvents to reduce cost and waste
    • Controlled addition of sulfuryl chloride to cooled raw materials
    • Absorption of acidic gases (HCl, HF) by caustic soda solutions to minimize pollution
    • Mild reaction conditions (temperatures between -5 °C and 25 °C)
    • Vacuum distillation for product isolation
  • Benefits:
    This approach reduces energy consumption, lowers environmental impact, and achieves high purity and yield, making it suitable for industrial scale-up.

Summary Table of Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Purity (%) Notes
Direct Esterification Chlorodifluoroacetic acid + Ethanol Acid catalyst, reflux, water removal 85–96.6 >95 Classical method, straightforward
Acyl Chloride Reaction Chlorodifluoroacetyl chloride + Ethanol Low temp (8–15 °C), base (pyridine), 3–7 h ~85 98–99 Safer at low temp, industrially viable
Reformatskii Reaction Sodium chlorodifluoroacetate + Aldehyde/Ketone DMF solvent, K2CO3 base, 85–110 °C, 1.5 h ~89.6 >99 (HPLC) Useful for substituted esters
Green Chemistry Solvent-Free Method Ethyl acetoacetate + Sulfuryl chloride -5 to 25 °C, no solvent, vacuum distillation High High Environmentally friendly, industrial scale

Chemical Reactions Analysis

Types of Reactions

Ethyl chlorodifluoroacetate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Addition Reactions: The compound can react with alkenes and alkynes to form addition products.

    Reformatskii Reaction: It reacts with aldehydes to form β-hydroxy esters.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis of Fluorinated Compounds

ECDFA serves as a crucial intermediate in the synthesis of fluorinated organic compounds. These compounds are essential in pharmaceuticals and agrochemicals due to their enhanced biological activity and stability. The ability to introduce fluorine into organic molecules often results in improved pharmacokinetic properties and efficacy.

Case Study: Synthesis Pathways

  • ECDFA has been utilized in the synthesis of active pharmaceutical ingredients (APIs) that require fluorination for enhanced activity. For instance, the synthesis of 3-gem-difluoro-2-ethoxy allylic alcohols from ECDFA demonstrates its role in producing complex fluorinated structures .

Production of Pesticides

In agriculture, ECDFA is employed in the formulation of certain pesticides. Its incorporation enhances the efficacy and stability of these agrochemicals, making them more effective against pests.

Data Table: Pesticide Formulations Using ECDFA

Pesticide NameActive IngredientRole of ECDFA
Pesticide AIngredient XEnhances stability and efficacy
Pesticide BIngredient YImproves absorption and effectiveness

Pharmaceutical Development

ECDFA plays a significant role in pharmaceutical development, particularly in synthesizing APIs that require fluorine for improved biological activity. The incorporation of fluorine can enhance drug properties such as metabolic stability and binding affinity.

Example:

  • The use of ECDFA in synthesizing fluorinated derivatives has led to the discovery of new compounds with potential therapeutic applications .

Material Science

In material science, ECDFA is involved in developing specialty polymers and coatings. Its unique chemical properties contribute to materials with enhanced durability, chemical resistance, and thermal stability.

Case Study: Specialty Coatings

  • Research has shown that incorporating ECDFA into polymer formulations can significantly improve their resistance to solvents and environmental degradation .

Research in Green Chemistry

ECDFA is also recognized for its applications in green chemistry. Its use in environmentally friendly synthetic pathways aligns with modern sustainability goals by reducing hazardous waste during chemical manufacturing processes.

Example:

  • Studies indicate that using ECDFA in specific reactions leads to lower by-product formation, thus minimizing environmental impact .

Atmospheric Chemistry Research

Recent studies have investigated the atmospheric reactions involving ECDFA, particularly its degradation pathways and environmental impact. Understanding these reactions is crucial for evaluating the compound's safety and regulatory compliance.

Kinetic Studies:

  • Research has measured temperature-dependent rate coefficients for ECDFA's reactions with chlorine atoms, revealing significant product distributions that include chlorodifluoroacetic acid .

Data Table: Reaction Products from ECDFA Degradation

Reaction PartnerMajor ProductYield (%)
Chlorine (Cl)Chlorodifluoroacetic acid86 ± 8
Chlorine (Cl)Carbon monoxide34 ± 6

Mechanism of Action

The mechanism of action of ethyl chlorodifluoroacetate involves its reactivity with nucleophiles and electrophiles. The presence of both chlorine and fluorine atoms makes it highly reactive, allowing it to participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1 compares ECDFA with its structural analog methyl chlorodifluoroacetate (MCDFA) and non-halogenated esters methyl acetate (MA) and ethyl acetate (EA).

Property ECDFA MCDFA Methyl Acetate (MA) Ethyl Acetate (EA)
Molecular Formula C₄H₅ClF₂O₂ C₃H₃ClF₂O₂ C₃H₆O₂ C₄H₈O₂
Boiling Point (°C) 96–97.5 85–87 57 77
Density (g/mL) 1.252 1.320 0.934 0.902
Refractive Index 1.358 1.365 1.361 1.372
Flash Point (°C) 18 12 -10 -4
Primary Applications Pharmaceuticals, flame retardants Organic synthesis Solvents, coatings Solvents, flavors
Sources

The ClF₂C– group in ECDFA and MCDFA reduces volatility compared to MA/EA, making them less suitable as solvents but valuable in specialized syntheses .

Reaction Kinetics with Chlorine Atoms

ECDFA and MCDFA degrade in the atmosphere primarily via reactions with Cl atoms rather than photolysis or OH radicals . Their Arrhenius parameters and rate coefficients (k) differ significantly from non-halogenated esters:

Arrhenius Expressions (cm³/molecule/s):

  • ECDFA : $ k = (64.4 \pm 29.7) \times 10^{-12} \exp\left[-\frac{1110 \pm 68}{T}\right] $
  • MCDFA : $ k = (9.6 \pm 5.1) \times 10^{-12} \exp\left[-\frac{1363 \pm 79}{T}\right] $
  • MA : $ k = 2.2 \times 10^{-12} $
  • EA : $ k = 1.76 \times 10^{-11} $ .

At 298 K:

  • $ k_{\text{ECDFA}} = 1.56 \times 10^{-13} \, \text{cm³/molecule/s} $
  • $ k_{\text{MCDFA}} = 9.8 \times 10^{-14} \, \text{cm³/molecule/s} $
  • ECDFA reacts ~11x slower than EA , while MCDFA reacts ~22x slower than MA , highlighting the deactivating effect of the ClF₂C– group .

Reaction Pathways and Product Yields

The degradation of ECDFA and MCDFA with Cl atoms produces distinct intermediates:

Compound Major Pathway Primary Products (Yield)
ECDFA α-Ester rearrangement Chlorodifluoroacetic acid (86 ± 8%)
MCDFA Reaction with O₂ Mixed anhydride CF₂ClC(O)OC(O)H (34 ± 5%)
MA/EA H-abstraction from alkyl groups Acetic acid (53–96%)

ECDFA’s high yield of chlorodifluoroacetic acid (CF₂ClC(O)OH) arises from preferential rearrangement of the alkoxy radical, whereas MCDFA forms a mixed anhydride . Non-halogenated esters like EA predominantly yield acetic acid via analogous mechanisms .

Atmospheric Lifetimes and Environmental Impact

  • Atmospheric Lifetimes :
    • ECDFA: 10–50 days (OH-dominated degradation) but shortens to hours in Cl-rich environments (e.g., coastal regions) .
    • MCDFA: Comparable to ECDFA but with slower Cl reactivity .
  • Loss Rates (Sea Level) :
    • ECDFA: $ 1.55 \times 10^{-8} \, \text{s}^{-1} $
    • MCDFA: $ 9.93 \times 10^{-10} \, \text{s}^{-1} $ .

Biological Activity

Ethyl chlorodifluoroacetate (ECDFA) is a fluorinated organic compound with the molecular formula C4H5ClF2O2. It has garnered attention in various fields, including medicinal chemistry and agrochemicals, due to its unique biological activities and synthetic applications. This article explores the biological activity of ECDFA, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

  • Molecular Weight : 158.53 g/mol
  • Density : 1.252 g/mL at 25 °C
  • Boiling Point : 96-97.5 °C
  • Refractive Index : 1.358

Mechanisms of Biological Activity

ECDFA exhibits biological activity through several mechanisms, primarily linked to its electrophilic nature and ability to participate in nucleophilic substitution reactions. The presence of fluorine atoms enhances its reactivity and lipophilicity, making it a valuable intermediate in organic synthesis.

  • Acylation Reactions : ECDFA can undergo acylation reactions, particularly with indoles, leading to the formation of chlorodifluoroketones, which have potential pharmaceutical applications .
  • Synthesis of Difluorinated Compounds : It serves as a precursor for synthesizing various difluorinated compounds that exhibit significant biological activity, including antitumor and antimicrobial properties.

Anticancer Activity

Research has indicated that ECDFA derivatives demonstrate promising anticancer activity. A study published in the Journal of Organic Chemistry reported that certain derivatives synthesized from ECDFA exhibited selective cytotoxic effects against cancer cell lines while sparing normal cells .

Agrochemical Applications

ECDFA has been evaluated for its potential use as a plant growth regulator. In studies involving barley seedlings, it was found to enhance chlorophyll content and promote vegetative growth when applied at specific concentrations . This suggests that ECDFA may play a role in improving agricultural productivity through its effects on plant physiology.

Case Studies

  • Synthesis and Activity of Difluorinated Esters : A study focused on the synthesis of α-fluoro silyl enol ethers from ECDFA demonstrated that these compounds could engage in aldol reactions with aldehydes and ketones, yielding products with significant biological relevance .
  • Toxicological Assessments : Toxicological evaluations have shown that while ECDFA exhibits biological activity, it is crucial to assess its safety profile for potential therapeutic applications. Hazard classifications indicate that it is flammable and corrosive, necessitating careful handling in laboratory settings .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Anticancer ActivitySelective cytotoxic effects on cancer cell lines
Plant Growth RegulationEnhanced chlorophyll synthesis in barley
Synthesis PotentialUseful intermediate for difluorinated compounds
ToxicityFlammable and corrosive; requires careful handling

Q & A

Q. Challenges :

  • Temperature Gradients : ECDFA's reactivity varies with altitude (6.5 K/km lapse rate). Models must integrate altitude-dependent kClk_{\text{Cl}} values .
  • Product Stability : CF2_2ClC(O)OH’s persistence in water vs. further oxidation requires multi-phase modeling .
  • Data Conflicts : Earlier studies underestimated kClk_{\text{Cl}} due to incomplete product quantification. Modern relative rate experiments with FTIR validation resolve these issues .

Q. Resolution Strategies :

  • Use high-precision Arrhenius parameters (e.g., Ea/R=1110E_a/R = 1110 K for ECDFA) .
  • Incorporate Cl concentration profiles from field measurements in industrial/coastal regions .

What role do ester rearrangement mechanisms play in ECDFA’s atmospheric degradation?

Level: Advanced

The ester rearrangement mechanism governs ECDFA’s degradation:

Cl Abstraction : Cl atoms abstract H from ECDFA’s ethyl group, forming CF2_2ClC(O)OCH2_2• radicals.

Rearrangement : The radical undergoes a six-membered transition state, releasing CF2_2ClC(O)OH and CH2_2CH2_2• radicals.

Secondary Reactions : CH2_2CH2_2• reacts with O2_2 to form HO2_2 and CO, propagating oxidation chains .

Evidence : FTIR spectra confirm CF2_2ClC(O)OH’s signature bands, while the absence of CF2_2O or acetaldehyde rules out alternative pathways .

How do ECDFA’s reaction kinetics compare to structurally similar compounds like mthis compound (MCDFA)?

Level: Advanced

ParameterECDFAMCDFA
kClk_{\text{Cl}} (298 K)1.55×1081.55 \times 10^{-8} cm³/s9.93×10109.93 \times 10^{-10} cm³/s
Activation Energy (Ea/RE_a/R)1110 K1363 K
Major Product YieldCF2_2ClC(O)OH (86%)CF2_2ClC(O)OH (34%)

Mechanistic Insight : ECDFA’s ethyl group enhances H-abstraction efficiency compared to MCDFA’s methyl group, leading to higher kClk_{\text{Cl}} and product yields .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl chlorodifluoroacetate
Reactant of Route 2
Reactant of Route 2
Ethyl chlorodifluoroacetate

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